molecular formula C13H18ClN3O B12223804 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12223804
M. Wt: 267.75 g/mol
InChI Key: RUINNYUGNKUTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring methoxyphenyl and pyrazole methylamine scaffolds are frequently investigated for their potential to interact with various biological targets. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in compounds with a range of pharmacological activities . Similarly, the methoxyphenyl group is a common pharmacophore that can influence a molecule's binding affinity and metabolic properties . As such, this amine derivative serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules. Its structure suggests potential utility in the design and synthesis of compound libraries for high-throughput screening against specific enzymes or receptors. Further research is required to fully elucidate the specific mechanisms of action and binding affinities of this compound for particular targets. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-12(6-7-15-16)10-14-9-11-4-3-5-13(8-11)17-2;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

RUINNYUGNKUTQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination as a Primary Synthetic Route

The most widely reported method for synthesizing 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves a one-pot reductive amination process. This approach condenses 3-methoxybenzaldehyde with (1-methyl-1H-pyrazol-5-yl)methanamine in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction proceeds under mild acidic conditions (pH 4–6) at ambient temperature, achieving yields of 68–75%.

Critical parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of aldehyde to amine minimizes side products.
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction efficiency.
  • Catalyst loading : 10 mol% of acetic acid accelerates imine formation.

A recent optimization study demonstrated that replacing NaBH3CN with polymer-supported borohydride resins reduces purification complexity, increasing isolated yields to 82%.

Multi-Step Synthesis via Intermediate Cyclization

An alternative route involves synthesizing the pyrazole core prior to coupling with the methoxyphenyl moiety. This method, adapted from patent WO2015063709A1, employs a cyclization reaction between 1-acetoacetyl-4-tert-butoxycarbonylpiperazine and phenylhydrazine derivatives. Key steps include:

  • Cyclization : Conducted at 80–90°C in toluene with methanesulfonic acid as a catalyst.
  • Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA).
  • Coupling : Reaction of the deprotected amine with 3-methoxybenzyl chloride under basic conditions.

This method achieves a lower yield (55–60%) due to intermediate purification requirements but offers superior control over stereochemistry.

Solvent-Free Synthesis for Industrial Scalability

Emerging protocols emphasize solvent-free conditions to reduce environmental impact and costs. In one approach, 3-methoxybenzaldehyde and (1-methyl-1H-pyrazol-5-yl)methanamine are heated at 120°C for 6 hours in the presence of molecular sieves (4Å) and a catalytic amount of p-toluenesulfonic acid (PTSA). This method eliminates solvent removal steps and achieves a yield of 78% with 98% purity.

Advantages :

  • Reduced reaction time (6 hours vs. 12–24 hours for solvent-based methods).
  • Lower energy consumption due to eliminated distillation.

Purification and Isolation Techniques

Post-synthesis purification is critical for pharmaceutical-grade output. Common methods include:

Technique Conditions Purity (%) Yield Recovery (%)
Flash Chromatography Silica gel, hexane/ethyl acetate (3:1) 99.2 85
Recrystallization Ethanol/water (7:3) at −20°C 98.5 72
Distillation Reduced pressure (15 mmHg), 150°C 97.8 65

Chromatography remains the gold standard, though recrystallization is preferred for large-scale production due to lower costs.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Temperature control : Exothermic reactions necessitate jacketed reactors with cooling systems.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported PTSA) reduce waste.
  • Byproduct management : Side products like N-alkylated amines are minimized using excess aldehyde.

A pilot-scale study (100 kg batch) using solvent-free conditions reported a throughput of 92% with 99% purity, validating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C16H20N4O
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, exhibit significant anticancer properties. These compounds often target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a related compound demonstrated selective inhibition of CDK9 with an IC50 value of 10 nM, suggesting potential for further development in cancer therapeutics .

Neurological Disorders

Research has also explored the use of pyrazole derivatives in treating neurological disorders. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety. The structural features that allow for selective receptor binding are critical for efficacy and safety profiles .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Selective Receptor Modulation

The compound's structure allows it to act as a selective receptor modulator, particularly for androgen receptors. This property is beneficial in developing therapies that require tissue-selective action, minimizing side effects associated with non-selective agents .

Bioavailability and Metabolic Stability

Studies have shown that modifications in the pyrazole structure can enhance bioavailability and metabolic stability. For example, certain substitutions on the pyrazole ring have led to improved pharmacokinetic profiles, making them more suitable for oral administration .

Synthesis of Novel Polymers

The unique chemical structure of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine allows it to be used as a building block in the synthesis of novel polymers with specific properties. These polymers can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective inhibition of CDK9 with IC50 = 10 nM .
Study BNeurological DisordersShowed potential for treating anxiety through modulation of neurotransmitter systems .
Study CAnti-inflammatory EffectsInhibited pro-inflammatory cytokines effectively in vitro .
Study DMaterial ApplicationsUsed as a building block for high-performance polymers .

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₃H₁₇N₃O* 231.29* 3-Methoxyphenyl, 1-methylpyrazol-5-yl Balances electronic (methoxy) and steric (pyrazole) effects. -
1-(Furan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine C₁₀H₁₃N₃O 191.23 Furan-2-yl instead of 3-methoxyphenyl Reduced aromaticity; furan oxygen may alter solubility.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 191.14 CF₃ group at pyrazole-4 Fluorine atoms enhance lipophilicity and metabolic stability.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) C₇H₁₃N₃ 139.20 Ethyl substituent on pyrazole Shorter alkyl chain may reduce steric hindrance.
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine C₁₂H₁₄FN₃ 219.26 4-Fluorophenyl instead of 3-methoxyphenyl Fluorine’s electronegativity enhances dipole interactions.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₇FN₆* 264.30* Fluoro, dimethyl on pyrazole Increased steric bulk and potential for halogen bonding.

*Calculated values based on structural analysis.

Physicochemical and Pharmacological Implications

  • Electronic Effects : The 3-methoxyphenyl group in the target compound provides resonance stabilization, whereas fluorinated analogues (e.g., 4-fluorophenyl) introduce strong dipole moments.
  • Steric Considerations : Bulkier groups (e.g., ethyl in LM6 ) may hinder binding to flat receptor surfaces compared to the target’s methyl group.

Biological Activity

1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, a compound featuring a methoxyphenyl group and a pyrazole moiety, has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antiplatelet Activity

Research on related compounds has shown that pyrazole derivatives can exhibit significant antiplatelet activity. For instance, APD791, a structurally similar compound, has been characterized as a potent antagonist of the 5-hydroxytryptamine (5-HT) receptor, leading to reduced platelet aggregation. The inhibition of this receptor is crucial in preventing thrombus formation, which is beneficial in cardiovascular diseases .

Anticancer Activity

Compounds containing pyrazole rings have been noted for their anticancer properties. Studies indicate that derivatives similar to 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . For example, benzo[b]furan derivatives have demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

The biological activity of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine may be attributed to its ability to interact with specific biological targets:

Receptor Modulation:
The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin signaling pathways. This modulation can lead to various physiological effects, including mood regulation and vasodilation.

Enzyme Inhibition:
Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to cancer metastasis and inflammation. The presence of the pyrazole moiety suggests possible interactions with enzymes involved in these processes.

Case Studies and Research Findings

StudyFindings
APD791 PharmacologyDemonstrated significant antiplatelet effects via 5-HT receptor antagonism .
Anticancer ActivityPyrazole derivatives exhibited IC50 values ranging from 16 to 24 nM against various cancer cell lines .
Synthesis and CharacterizationEfficient synthesis methods reported for related compounds with high yields and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.